3,6-Dimethoxy-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3,6-dimethoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-13-5-3-4-6(14-2)12-7(5)8(9,10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQSAVBJINJYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Chlorine/fluorine exchange using trichloromethylpyridine : This process involves chlorination of methyl groups on pyridine rings followed by fluorination, resulting in the formation of trifluoromethylated pyridines.
- Construction from trifluoromethyl-containing building blocks : Synthesis begins with a pyridine core that already bears a trifluoromethyl group, which is then functionalized to introduce methoxy groups at positions 3 and 6.
Key Data:
- Vapor-phase reactors utilizing catalytic fluorination and chlorination steps have demonstrated high selectivity for trifluoromethylated pyridines, including the 2-position substitution.
- Yields for these processes vary but are generally high (>70%) when optimized, with the major product being 2,3,5-trifluoromethylpyridine derivatives.
Data Table 1: Summary of Trifluoromethylation Methods
Construction of Pyridine Ring from Trifluoromethyl Precursors
Another efficient route involves synthesizing the pyridine ring de novo from trifluoromethyl-containing precursors. This approach often employs cyclization reactions starting from suitable aldehydes, nitriles, or ketones that contain the trifluoromethyl group.
Methodology:
- Cyclization of trifluoromethyl-aryl precursors : Using cyclization reactions such as the Hantzsch pyridine synthesis or related methods, starting from trifluoromethyl-substituted aldehydes and β-dicarbonyl compounds.
- Functionalization post-ring formation : Methoxy groups are introduced via methylation of phenolic or hydroxyl functionalities on the pyridine ring.
Research Findings:
- These methods generally afford good regioselectivity for the trifluoromethyl group placement, with yields ranging from 60-75%.
- The process is adaptable to various substitution patterns, including methoxy groups at specified positions.
Nucleophilic Trifluoromethylation Using Active Species
The third approach involves the direct substitution of halogenated pyridines with trifluoromethyl active species such as trifluoromethyl copper ($$CuCF_3$$), which undergo nucleophilic substitution reactions with halopyridines.
Methodology:
- Reaction of halogenated pyridines (e.g., 2, 3, or 4-halopyridines) with trifluoromethyl copper in the presence of catalysts or ligands.
- Conditions : Typically performed at elevated temperatures (80–120°C) in inert solvents like toluene or acetonitrile.
Data:
- This method offers high regioselectivity and yields of 50–70%, especially suitable for late-stage trifluoromethylation.
Summary of Synthesis Data
Notes and Considerations
- The choice of method depends on the availability of starting materials, desired substitution pattern, and scale.
- Direct trifluoromethylation methods are preferred for late-stage functionalization due to their regioselectivity and efficiency.
- Construction from trifluoromethyl precursors is advantageous for synthesizing complex substituted pyridines with precise control over functional group placement.
- Nucleophilic substitution methods are useful for modifying already halogenated pyridines, especially in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, usually facilitated by reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
3,6-Dimethoxy-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of agrochemicals, surfactants, and optoelectronic materials
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Thermal Stability : Trifluoromethyl groups generally enhance thermal stability, but methoxy substituents may lower decomposition temperatures compared to halogenated derivatives .
Biological Activity
3,6-Dimethoxy-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of trifluoromethyl and methoxy groups, may exhibit diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound has a molecular weight of approximately 201.15 g/mol. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing the compound's biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may act as an enzyme inhibitor or receptor modulator. For instance, similar compounds in its class have shown activity against specific enzymes involved in inflammatory processes and cancer progression.
Antitumor Activity
Research indicates that pyridine derivatives can exhibit significant antitumor properties. In particular, studies have demonstrated that compounds with similar structural features can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential antitumor activity | |
| 3,4-Dimethoxy-6-trifluoromethyl pyridine | Enhanced antiplasmodial activity |
Antimicrobial Properties
The presence of methoxy and trifluoromethyl groups has been associated with increased antimicrobial potency. Compounds with similar functionalities have been tested against various bacterial strains, showing promising results in inhibiting growth .
Case Studies
Several case studies have explored the biological activities of pyridine derivatives:
- Antimalarial Efficacy : A study highlighted the improved antimalarial efficacy of fluorinated analogs compared to their non-fluorinated counterparts. The introduction of a trifluoromethyl group significantly enhanced the activity against Plasmodium falciparum .
- Inflammation Models : In vivo studies using animal models demonstrated that certain pyridine derivatives could effectively reduce inflammation markers in conditions such as arthritis and colitis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. The following table summarizes key findings regarding SAR:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Increased solubility and bioavailability |
| Trifluoromethyl substitution | Enhanced metabolic stability and potency |
| Alteration of alkyl substituents | Variation in receptor selectivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing methoxy and trifluoromethyl groups onto pyridine rings, specifically for 3,6-Dimethoxy-2-(trifluoromethyl)pyridine?
- Methodological Answer : The synthesis of trifluoromethyl-substituted pyridines often involves halogenated intermediates. For example, fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled heating, as demonstrated in the synthesis of related fluoropyridines . Methoxy groups are typically introduced via nucleophilic substitution using methoxide ions or alkylation reagents under inert conditions. A stepwise approach (e.g., introducing trifluoromethyl first, followed by methoxy groups) may reduce side reactions. Column chromatography and recrystallization are critical for purification due to the compound’s sensitivity to hydrolysis .
Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- ¹⁹F NMR : The trifluoromethyl group exhibits a distinct singlet near δ -60 ppm, while fluorine atoms in adjacent positions (e.g., 2- or 4-fluoro substituents) show splitting patterns .
- X-ray crystallography : Resolves regiochemistry of substituents. For example, in 5-Methoxy-2-(trifluoromethyl)pyridine (CAS 216766-13-1), crystallographic data confirmed the spatial arrangement of methoxy and trifluoromethyl groups .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) reactivity. However, Suzuki-Miyaura coupling can proceed at the 4-position if a halogen (e.g., bromine) is present. Use Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C for 24 hours, as shown in analogous pyridine systems . Monitor reaction progress via TLC and adjust ligand-to-metal ratios to suppress dehalogenation side reactions .
Q. What strategies mitigate conflicting spectral data in characterizing trifluoromethylpyridines with multiple substituents?
- Methodological Answer :
- Isotopic labeling : Use deuterated solvents to distinguish overlapping signals in ¹H NMR.
- DFT calculations : Validate experimental ¹³C NMR shifts by comparing them with computed values (e.g., B3LYP/6-31G* level). For example, in 3,5-Difluoro-2-(trifluoromethyl)pyridine (CAS 1099598-21-6), computational modeling resolved ambiguities in fluorine-carbon coupling constants .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula when isotopic patterns are obscured by fluorine’s natural abundance .
Q. How does the steric bulk of 3,6-dimethoxy groups affect catalytic transformations of this compound?
- Methodological Answer :
- Hydrogenation : Methoxy groups at the 3- and 6-positions hinder access to the pyridine nitrogen, reducing catalytic hydrogenation rates. Use PtO₂ in acetic acid at 50 psi H₂ to overcome steric effects, as applied in similar hindered pyridines .
- Photocatalysis : Methoxy groups enhance electron density, improving photoinduced charge transfer. Optimize with Ru(bpy)₃²⁺ and a sacrificial reductant (e.g., TEA) under blue LED irradiation .
Data Contradiction Analysis
Q. Why do reported yields for trifluoromethylpyridine syntheses vary across studies, and how can reproducibility be improved?
- Methodological Answer :
- Solvent purity : Trace moisture in DMSO or DMF can hydrolyze intermediates. Dry solvents over molecular sieves and use Schlenk techniques for moisture-sensitive steps .
- Catalyst aging : Pd catalysts degrade over time; use freshly prepared Pd(OAc)₂ for coupling reactions.
- Regioselectivity : Competing pathways (e.g., C-2 vs. C-4 substitution) may arise from temperature fluctuations. Control reaction kinetics by maintaining a strict temperature gradient (e.g., -10°C to 25°C over 6 hours) .
Q. How can discrepancies in biological activity data for trifluoromethylpyridine derivatives be addressed?
- Methodological Answer :
- Assay standardization : Use positive controls (e.g., fluorouracil for cytotoxicity assays) and normalize data to cell viability metrics.
- Metabolic stability : Variations in microsomal incubation conditions (e.g., NADPH concentration) affect half-life measurements. Follow OECD guidelines for in vitro ADME assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
